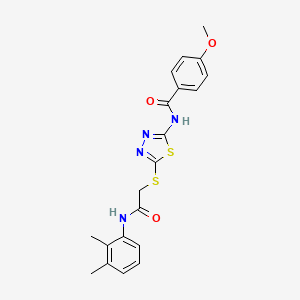
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a compound that belongs to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent studies.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocycles containing sulfur and nitrogen atoms that exhibit a wide range of biological activities including:
- Anticancer : Inhibition of cancer cell proliferation and induction of apoptosis.
- Antimicrobial : Activity against various bacterial and fungal strains.
- Anti-inflammatory : Reduction of inflammation markers in vitro and in vivo.
The structural features of thiadiazole derivatives contribute significantly to their pharmacological properties. The presence of both thiadiazole and benzamide functionalities in this compound enhances its reactivity and potential biological effects.
The biological activity of thiadiazole derivatives is attributed to their ability to interact with various cellular targets. Key mechanisms include:
- Inhibition of Cell Proliferation : Thiadiazoles can interfere with DNA replication processes due to their structural similarity to nucleobases.
- Induction of Apoptosis : Many thiadiazole compounds promote programmed cell death in cancer cells by activating apoptotic pathways.
- Targeting Enzymatic Activities : Some derivatives act as inhibitors for key enzymes involved in cancer progression or microbial resistance.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:
- Cell Lines Tested : Compounds have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), LoVo (colon cancer), and others.
| Compound | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| 2g | LoVo | 2.44 | High anti-proliferative effect |
| 2g | MCF-7 | 23.29 | Moderate anti-proliferative effect |
The compound this compound has been shown to possess similar properties due to its structural characteristics that allow it to bind effectively to target sites involved in cancer cell survival.
Antimicrobial Activity
Thiadiazole derivatives also exhibit antimicrobial properties:
- Bacterial Strains Tested : Active against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 18 | E. coli | 32.6 µg/mL |
| 18 | S. aureus | 62.5 µg/mL |
These results indicate that certain substitutions on the thiadiazole ring can enhance antibacterial efficacy.
Case Studies
Several case studies have illustrated the promising applications of thiadiazole derivatives in clinical settings:
- Cancer Treatment Trials : Clinical trials involving patients with advanced solid tumors have evaluated the efficacy of novel thiadiazole-based compounds, showing improved outcomes compared to standard therapies.
- Infectious Disease Management : Research has highlighted the use of thiadiazole derivatives against drug-resistant strains of bacteria, showcasing their potential as alternative therapeutic agents.
属性
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-5-4-6-16(13(12)2)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-7-9-15(27-3)10-8-14/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQOMYNSHRDANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














